2-cyclobutylethane-1-thiol
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Overview
Description
2-Cyclobutylethane-1-thiol is an organic compound characterized by a cyclobutyl ring attached to an ethane chain, which is further bonded to a thiol group (-SH). The presence of the cyclobutyl ring introduces strain due to its non-ideal bond angles, making this compound particularly interesting in terms of its chemical reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutylethane-1-thiol typically involves the reaction of cyclobutyl ethane derivatives with thiolating agents. One common method is the nucleophilic substitution reaction where a cyclobutyl ethane halide reacts with sodium hydrosulfide (NaSH) under mild conditions to yield the desired thiol .
Industrial Production Methods: Industrial production of thiols often involves the use of thiourea as a sulfur source. The reaction between cyclobutyl ethane halides and thiourea forms an intermediate isothiouronium salt, which upon hydrolysis yields this compound . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (sulfides)
Scientific Research Applications
2-Cyclobutylethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclobutylethane-1-thiol involves its ability to undergo redox reactions, forming disulfides and thiolates. These reactions are crucial in biological systems where thiols play a role in maintaining redox homeostasis . The thiol group can interact with metal ions and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethanethiol: Similar in structure but lacks the cyclobutyl ring, making it less strained and more stable.
Cyclobutylmethanethiol: Contains a cyclobutyl ring but differs in the position of the thiol group.
Uniqueness: 2-Cyclobutylethane-1-thiol is unique due to the presence of the cyclobutyl ring, which introduces strain and affects its reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactions and stability .
Properties
CAS No. |
1896392-96-3 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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